5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Overview
Description
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the oxazole ring and the Boc protecting group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Ring: This step often involves cyclization reactions using reagents such as carboxylic acids and amines.
Addition of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways
Mechanism of Action
The mechanism of action of 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine and oxazole moieties. These moieties can interact with enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound also features a piperidine ring and a Boc protecting group but differs in the presence of a benzoic acid moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Similar in structure but includes a proline moiety instead of an oxazole ring.
N-Boc-4-piperidinemethanol: Contains a piperidine ring and a Boc group, with a hydroxyl group instead of an oxazole ring.
Uniqueness
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid is unique due to the combination of the piperidine and oxazole rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)15-8-20-11/h8-9H,4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDSOZSAZOWWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252657-86-5 | |
Record name | 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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